molecular formula C11H15NO3 B13490257 (R)-Methyl 3-amino-3-(4-methoxyphenyl)-propanoate

(R)-Methyl 3-amino-3-(4-methoxyphenyl)-propanoate

Cat. No.: B13490257
M. Wt: 209.24 g/mol
InChI Key: JLQUEGAVLHIIBF-SNVBAGLBSA-N
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Description

®-Methyl 3-amino-3-(4-methoxyphenyl)-propanoate is an organic compound with the molecular formula C11H15NO3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 3-amino-3-(4-methoxyphenyl)-propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and methylamine.

    Formation of Intermediate: The initial step involves the condensation of 4-methoxybenzaldehyde with methylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Esterification: The final step involves the esterification of the amine with a suitable esterifying agent, such as methyl chloroformate, to produce ®-Methyl 3-amino-3-(4-methoxyphenyl)-propanoate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 3-amino-3-(4-methoxyphenyl)-propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring or the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce halogen atoms or other functional groups onto the aromatic ring.

Scientific Research Applications

®-Methyl 3-amino-3-(4-methoxyphenyl)-propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-Methyl 3-amino-3-(4-methoxyphenyl)-propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(4-methoxyphenyl)propionic acid
  • 3-(4-Methoxyphenyl)propionic acid

Uniqueness

®-Methyl 3-amino-3-(4-methoxyphenyl)-propanoate is unique due to its specific chiral configuration and the presence of both an amino group and a methoxy group. This combination of features gives it distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

methyl (3R)-3-amino-3-(4-methoxyphenyl)propanoate

InChI

InChI=1S/C11H15NO3/c1-14-9-5-3-8(4-6-9)10(12)7-11(13)15-2/h3-6,10H,7,12H2,1-2H3/t10-/m1/s1

InChI Key

JLQUEGAVLHIIBF-SNVBAGLBSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H](CC(=O)OC)N

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)OC)N

Origin of Product

United States

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